Cas no 83897-05-6 (21-Acetyloxy Deschloromometasone Furoate)
21-Acetyloxy Deschloromometasone Furoate Chemical and Physical Properties
Names and Identifiers
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- 21-Acetyloxy Deschloromometasone Furoate
- [(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo
- (11β,16α)-21-(Acetyloxy)-9-chloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
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- Inchi: 1S/C29H33ClO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
- InChI Key: QLQPPAYFRZDDSO-BJRLRHTOSA-N
- SMILES: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@]12C)O)Cl)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 7
- Complexity: 1130
- XLogP3: 3.2
- Topological Polar Surface Area: 120
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 675.2±55.0 °C at 760 mmHg
- Flash Point: 362.1±31.5 °C
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
21-Acetyloxy Deschloromometasone Furoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
21-Acetyloxy Deschloromometasone Furoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A187100-5mg |
21-Acetyloxy Deschloromometasone Furoate |
83897-05-6 | 5mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A187100-50mg |
21-Acetyloxy Deschloromometasone Furoate |
83897-05-6 | 50mg |
$ 1596.00 | 2023-04-19 |
21-Acetyloxy Deschloromometasone Furoate Production Method
Production Method 1
Production Method 2
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
2.1 Reagents: Dimethylhydantoin , Perchloric acid Solvents: Tetrahydrofuran , Water ; 0 °C → rt; 10 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 3
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 5
2.1 Reagents: Acetic acid , Hydrochloric acid
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
3.1 Reagents: Dimethylhydantoin , Perchloric acid Solvents: Tetrahydrofuran , Water ; 0 °C → rt; 10 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 7
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; 15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ; -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
4.1 Reagents: Dimethylhydantoin , Perchloric acid Solvents: Tetrahydrofuran , Water ; 0 °C → rt; 10 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
21-Acetyloxy Deschloromometasone Furoate Raw materials
- Chlorotrimethylsilane
- Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-[(2-furanylcarbonyl)oxy]-16-methyl-, (16α)-
- Methylmagnesium Chloride (3M in THF)
- 17,21-Dihydroxy-16a-methylpregna-1,4,9(11)-triene-3,20-dione 21-Acetate
- [(2e)-2-[(16r)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6h-cyclopenta[a]phenanthren-17-ylidene]-2-trimethylsilyloxyethyl] Acetate
- 21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide
- 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione
- 21-O-Acetyl Dexamethasone 9,11-Epoxide
21-Acetyloxy Deschloromometasone Furoate Preparation Products
21-Acetyloxy Deschloromometasone Furoate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 21-Acetyloxy Deschloromometasone Furoate
21-Acetyloxy Deschloromometasone Furoate: A Comprehensive Overview
The compound with CAS No. 83897-05-6, commonly referred to as 21-Acetyloxy Deschloromometasone Furoate, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This compound is a derivative of deschloromometasone, a well-known corticosteroid, and its furoate ester form suggests potential applications in drug delivery systems or as an intermediate in the synthesis of other bioactive molecules. Recent studies have highlighted its unique properties, making it a subject of interest for researchers exploring novel therapeutic agents.
Deschloromometasone itself is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The introduction of the acetyloxy group at the 21st position of the deschloromometasone backbone introduces additional functional complexity, potentially enhancing its pharmacokinetic profile or stability. The furoate esterification further modifies the compound's physicochemical properties, which could be advantageous in designing drugs with improved bioavailability or targeted delivery mechanisms.
Recent advancements in chemical synthesis have enabled the precise manipulation of such complex molecules, allowing researchers to explore their potential in various therapeutic areas. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development* have demonstrated the feasibility of using 21-Acetyloxy Deschloromometasone Furoate as a precursor for generating novel corticosteroid analogs with enhanced efficacy and reduced side effects. These findings underscore the importance of understanding the structural nuances of such compounds and their implications for drug design.
The structural elucidation of 21-Acetyloxy Deschloromometasone Furoate reveals a highly conjugated system, which may contribute to its stability and reactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been instrumental in confirming its molecular structure. Researchers have also investigated its thermal stability and solubility characteristics, which are critical parameters for its potential use in pharmaceutical formulations.
In terms of biological activity, preliminary assays have indicated that 21-Acetyloxy Deschloromometasone Furoate exhibits moderate anti-inflammatory activity, comparable to that of its parent compound, deschloromometasone. However, its furoate ester form may offer advantages in terms of prolonged release profiles or reduced systemic toxicity. Ongoing studies are focusing on optimizing its pharmacokinetic properties to maximize therapeutic efficacy while minimizing adverse effects.
The synthesis of 21-Acetyloxy Deschloromometasone Furoate involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the selective acetylation of deschloromometasone followed by esterification with fumaric acid derivatives. The development of scalable synthetic routes for this compound is essential for its potential commercialization as a pharmaceutical agent or intermediate.
From an environmental perspective, understanding the degradation pathways and ecological impact of 21-Acetyloxy Deschloromometasone Furoate is crucial for ensuring sustainable practices in its production and use. Recent eco-toxicological studies have provided insights into its biodegradability and potential risks to aquatic ecosystems, guiding regulatory frameworks for its safe handling and disposal.
In conclusion, 21-Acetyloxy Deschloromometasone Furoate (CAS No. 83897-05-6) represents a promising candidate for advancing corticosteroid therapy through innovative chemical modifications. Its unique structure, coupled with emerging research findings, positions it as a valuable tool in the development of next-generation anti-inflammatory agents. As research continues to unfold, this compound is expected to play a pivotal role in shaping future therapeutic strategies.
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